



# Application Notes and Protocols for Anti-CD47 Antibody Use in Animal Models

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Compound of Interest		
Compound Name:	PS47	
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#### Introduction

The CD47-SIRPα signaling pathway has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages.[1][2] CD47, a transmembrane protein, is ubiquitously expressed on normal cells, functioning as a "don't eat me" signal by binding to its receptor, signal-regulatory protein alpha (SIRPα), on macrophages and other myeloid cells.[1][3] Many cancer types overexpress CD47 to protect themselves from immune surveillance.[1]

Therapeutic intervention with blocking antibodies that target the CD47-SIRPα axis represents a promising cancer immunotherapy strategy.[3] These agents inhibit the "don't eat me" signal, thereby "unmasking" cancer cells for recognition and elimination by phagocytes.[1] While "PS47" is not a standard public designation, these application notes will focus on a well-characterized and clinically evaluated anti-CD47 antibody, Hu5F9-G4 (magrolimab), to provide a comprehensive guide for researchers. Hu5F9-G4 is a humanized IgG4 monoclonal antibody that potently blocks the human CD47-SIRPα interaction.[4][5]

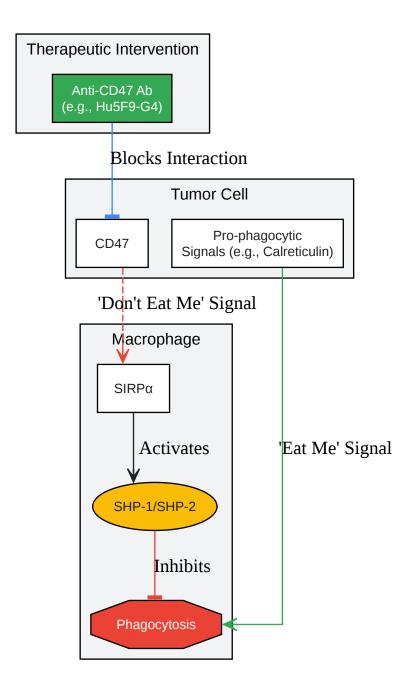
## **Mechanism of Action**

The primary mechanism of action for anti-CD47 antibodies is the blockade of the CD47-SIRPα inhibitory signal.[6] On cancer cells, pro-phagocytic signals such as calreticulin are often expressed, marking them for destruction. However, the overexpressed CD47 engages with SIRPα on macrophages, leading to the phosphorylation of the SIRPα cytoplasmic



immunoreceptor tyrosine-based inhibition motifs (ITIMs). This, in turn, recruits and activates phosphatases SHP-1 and SHP-2, which suppress the pro-phagocytic signaling cascade.[7]

By binding to CD47, antibodies like Hu5F9-G4 physically prevent this interaction, allowing the pro-phagocytic signals to dominate and trigger the engulfment and destruction of the tumor cell by macrophages.[1] This process can also lead to the cross-presentation of tumor antigens by macrophages, potentially bridging the innate and adaptive immune responses.[8]



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CD47-SIRPα "Don't Eat Me" signaling pathway and therapeutic blockade.

# **Quantitative Data Summary**

Preclinical studies in various animal models have demonstrated the efficacy of Hu5F9-G4 (magrolimab), both as a monotherapy and in combination with other agents. The following tables summarize key quantitative data from these studies.

Table 1: Monotherapy Efficacy of Hu5F9-G4 in Xenograft Models

Cancer Type	Animal Model	Treatment Regimen	Key Outcomes	Reference
Acute Myeloid Leukemia (AML)	Patient-Derived Xenograft (PDX) in NSG mice	100 μ g/mouse , every other day	Complete eradication of human AML, long-term disease-free survival.	[4][5]
Pediatric AML (KMT2A- rearranged)	PDX in NSGS mice	Not specified	Significantly improved survival and decreased bone marrow disease burden.	[9]
Solid Tumors (various)	Human tumor xenograft models	Not specified	Inhibition of tumor cell growth and induction of remission in established tumors.	[10]

Table 2: Combination Therapy Efficacy with Hu5F9-G4 in Xenograft Models

| Cancer Type | Animal Model | Combination Treatment | Key Outcomes | Reference | | :--- | :--- | :--- | | Non-Hodgkin's Lymphoma (NHL) | PDX in NSG mice | Hu5F9-G4 + Rituximab (anti-CD20) | Synergistic elimination of NHL engraftment, leading to cure. |[4][5] | | Pediatric



AML | PDX in NSGS mice | Magrolimab + Cytarabine | Significantly improved survival in all three tested models. |[9] | | Pediatric AML | PDX in NSGS mice | Magrolimab + Azacitidine | Significantly improved survival in two of three tested models. |[9][11] | | Colorectal Cancer (RAS wildtype & mutant) | PDX models | Hu5F9-G4 + Cetuximab (anti-EGFR) | Synergistic tumor elimination in both RAS wildtype and resistant models. |[12] | | Breast Cancer (HER2+) | PDX model | Hu5F9-G4 + Trastuzumab (anti-HER2) | Profound anti-tumor synergy compared to either antibody alone. |[12] |

# **Experimental Protocols**

This section provides a detailed protocol for a typical in vivo efficacy study using an anti-CD47 antibody in a patient-derived xenograft (PDX) mouse model of a hematologic malignancy.

Objective: To evaluate the anti-tumor efficacy of an anti-CD47 antibody as a single agent and in combination with a standard-of-care therapeutic in a human cancer PDX model.

#### Materials:

- Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice), 6-8 weeks old.
- Cells: Viably cryopreserved human cancer cells from a PDX model.
- Therapeutics:
  - Anti-human CD47 antibody (e.g., Hu5F9-G4/magrolimab).
  - Control IgG4 antibody.
  - Combination agent (e.g., Rituximab, Azacitidine).
  - Vehicle control for each agent.
- Reagents: Phosphate-Buffered Saline (PBS), cell culture media, Matrigel (optional).
- Equipment: Syringes, needles (e.g., 27G), caliper, animal housing facilities.

### Protocol:



- Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
- · Cell Preparation and Implantation:
  - Thaw cryopreserved PDX cells and wash with sterile PBS or media.
  - $\circ$  Resuspend cells at a concentration of 1-5 x 10<sup>6</sup> cells per 100  $\mu$ L. Mixing with Matrigel can improve engraftment for some solid tumors.
  - Implant cells into the mice. For hematologic malignancies, this is typically done via intravenous (tail vein) injection. For solid tumors, subcutaneous injection into the flank is common.
- Tumor Engraftment and Randomization:
  - Monitor mice for signs of tumor engraftment. For hematologic malignancies, this may involve periodic peripheral blood sampling to detect circulating human cancer cells (e.g., hCD45+). For solid tumors, monitor for palpable tumors and measure with calipers.
  - Once engraftment is confirmed or tumors reach a predetermined size (e.g., 100-200 mm³),
     randomize mice into treatment groups (n=8-10 mice per group).
- Treatment Administration:
  - Prepare therapeutic agents according to the manufacturer's instructions. Dilute in sterile
     PBS or the recommended vehicle.
  - Administer treatment as per the study design. A typical regimen for Hu5F9-G4 in mice is 100-250 μg per mouse via intraperitoneal (IP) injection, administered every other day or twice weekly.[4]
  - Administer control IgG and vehicle on the same schedule to the respective control groups.
  - For combination studies, administer the second agent according to its established preclinical protocol.
- Monitoring and Endpoints:

## Methodological & Application



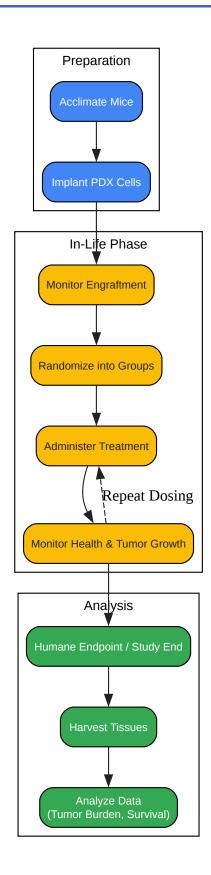


- Tumor Growth (Solid Tumors): Measure tumor volume with calipers 2-3 times per week.
   Volume (mm³) = (Length x Width²) / 2.
- Disease Burden (Hematologic Malignancies): Perform flow cytometry on peripheral blood, bone marrow, and spleen at the end of the study to quantify the percentage of human cancer cells (e.g., %hCD45+).[9]
- Survival: Monitor mice daily for signs of toxicity or disease progression (e.g., weight loss, hind-limb paralysis, poor body condition). Euthanize mice when they meet pre-defined humane endpoints. Record the date of euthanasia for survival analysis.
- Body Weight: Record the body weight of each mouse 2-3 times per week as a measure of general health and toxicity.

## • Data Analysis:

- Compare tumor growth curves between treatment groups.
- Analyze differences in final tumor weight or disease burden in tissues.
- Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).





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General experimental workflow for an in vivo efficacy study.



## **Pharmacokinetics and Toxicology Considerations**

- Pharmacokinetics: In non-human primates, Hu5F9-G4 was shown to be safely administered intravenously at doses that achieve potentially therapeutic serum levels.[4][5] In a human phase I trial, a half-life of approximately 13 days was observed at maintenance doses of 10 mg/kg or more.[13]
- Toxicology: The primary on-target toxicity associated with CD47 blockade is a transient anemia.[12] This is due to the role of CD47 in protecting aging red blood cells from clearance. This effect has been mitigated in clinical trials by using a lower "priming" dose followed by higher "maintenance" doses, allowing the body to compensate by increasing reticulocyte production.[10][13] Researchers should monitor hematological parameters (e.g., hemoglobin, hematocrit) in animal models, especially during initial dosing.

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